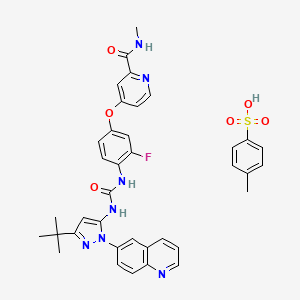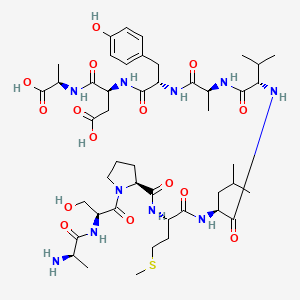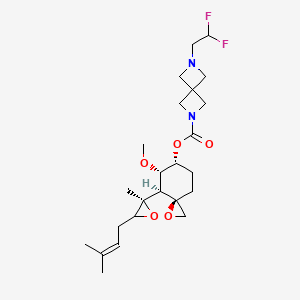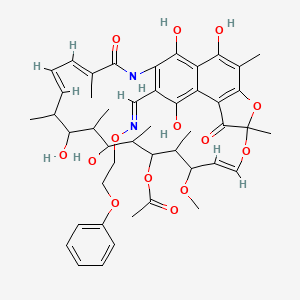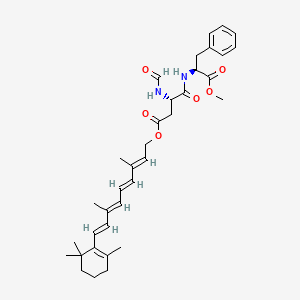
RNF5 inhibitor Inh-2
Overview
Description
RNF5 inhibitor inh-02 is a potent small molecule inhibitor of the E3 ubiquitin ligase RNF5/RMA1. This compound has shown significant efficacy in rescuing the F508del-CFTR mutation in bronchial epithelial cells, making it a valuable tool for cystic fibrosis research . RNF5 inhibitor inh-02 is also being explored for its potential in modulating antiviral immunity and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RNF5 inhibitor inh-02 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of the 1,2,4-thiadiazol-5-ylidene scaffold through ligand docking and virtual screening of the RING finger of the RNF5 structure . The compound is then purified to achieve a purity of 99.81% .
Industrial Production Methods: While specific industrial production methods for RNF5 inhibitor inh-02 are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The production involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) for dissolution and storage .
Chemical Reactions Analysis
Types of Reactions: RNF5 inhibitor inh-02 primarily undergoes substitution reactions due to its thiadiazole scaffold. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
RNF5 inhibitor inh-02 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the ubiquitination process and the role of E3 ubiquitin ligases in protein degradation.
Biology: Investigated for its effects on cellular processes such as protein localization and stability.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis by rescuing the F508del-CFTR mutation.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system.
Mechanism of Action
RNF5 inhibitor inh-02 exerts its effects by inhibiting the E3 ubiquitin ligase activity of RNF5/RMA1. This inhibition leads to a decrease in the ubiquitination and degradation of target proteins such as F508del-CFTR, thereby stabilizing the mature form of CFTR . Additionally, RNF5 inhibitor inh-02 modulates downstream pathways involving ATG4B and paxillin, which are known targets of RNF5 .
Comparison with Similar Compounds
inh-2: Another inhibitor of RNF5 that has shown efficacy in rescuing F508del-CFTR activity.
E3 ubiquitin ligase inhibitors: A broader class of compounds that target various E3 ligases involved in protein degradation.
Uniqueness: RNF5 inhibitor inh-02 is unique due to its high specificity and potency in inhibiting RNF5/RMA1. It has demonstrated significant efficacy in rescuing the F508del-CFTR mutation, making it a valuable tool for cystic fibrosis research .
Properties
IUPAC Name |
N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFQLYZABRFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



